An In-Depth Technical Guide to 4-Isobutylpyridine: Chemical Formula, Structure, and Applications
An In-Depth Technical Guide to 4-Isobutylpyridine: Chemical Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Isobutylpyridine, a heterocyclic compound of increasing interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, synthesis, reactivity, and burgeoning applications, particularly within the realm of drug discovery and development. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable insights and detailed methodologies.
Core Molecular Attributes of 4-Isobutylpyridine
4-Isobutylpyridine, also known as pyridine, 4-(2-methylpropyl), is a substituted pyridine derivative. Its core structure consists of a pyridine ring functionalized with an isobutyl group at the fourth position.
Chemical Formula: C₉H₁₃N[1]
Molecular Weight: 135.21 g/mol
CAS Registry Number: 4810-79-1[1]
Structural Representation
The structural formula of 4-Isobutylpyridine is fundamental to understanding its chemical behavior. The pyridine ring, an aromatic heterocycle, imparts specific electronic properties, while the isobutyl group introduces steric and lipophilic characteristics.
Caption: Chemical structure of 4-Isobutylpyridine.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isobutylpyridine is presented in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in various solvents, and understanding its pharmacokinetic profile in potential drug candidates.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | |
| Boiling Point | 200-201 °C at 760 mmHg (est.) | The Good Scents Company |
| Flash Point | 69.2 °C (156.6 °F) - closed cup (est.) | The Good Scents Company |
| Vapor Pressure | 0.468 mmHg at 25 °C (est.) | The Good Scents Company |
| Solubility | Soluble in alcohol. Water solubility: 7813 mg/L at 25 °C (est.) | The Good Scents Company |
| logP (o/w) | 2.702 (est.) | The Good Scents Company |
| Appearance | Colorless to pale yellow clear liquid (est.) | The Good Scents Company |
Synthesis of 4-Isobutylpyridine
The synthesis of 4-alkylpyridines, including 4-isobutylpyridine, can be approached through various synthetic strategies. A common and versatile method involves the condensation of aldehydes or ketones with a source of ammonia.
General Synthetic Approach: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, a classic method for preparing substituted pyridines, involves the condensation of an aldehyde, a β-ketoester, and ammonia.[2] While not a direct one-step synthesis for 4-isobutylpyridine, variations of this multicomponent reaction can be adapted.
A more direct conceptual approach for synthesizing 4-isobutylpyridine involves the reaction of isovaleraldehyde (3-methylbutanal) with a suitable C2-synthon and an ammonia source, followed by aromatization.
Caption: General synthetic pathway for 4-alkylpyridines.
Exemplary Experimental Protocol: Synthesis from Isovaleric Aldehyde and Cyanoacetamide
This protocol is a representative procedure for the synthesis of a 4-isobutyl-substituted pyridine derivative, which can be a precursor to or a close analog of 4-isobutylpyridine. The cyclocondensation of isovaleric aldehyde with cyanothioacetamide in the presence of an amine catalyst yields a substituted pyridine-2(1H)-thione.[3]
Materials:
-
Isovaleric aldehyde
-
Cyanothioacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovaleric aldehyde (1 equivalent) and cyanothioacetamide (1 equivalent) in absolute ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the purified 4-isobutyl-substituted pyridine derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be compared with literature data for analogous compounds.
Chemical Reactivity and Functionalization
The reactivity of 4-isobutylpyridine is governed by the interplay of the electron-deficient pyridine ring and the alkyl substituent. The nitrogen atom can act as a base or a nucleophile, while the pyridine ring is generally deactivated towards electrophilic aromatic substitution but susceptible to nucleophilic attack. The isobutyl group offers sites for radical functionalization.
C-H Functionalization of the Alkyl Side Chain
A key area of research is the selective functionalization of the C-H bonds of the isobutyl group, which allows for the introduction of new functional groups and the creation of more complex molecules. This can be achieved through the formation of alkylidene dihydropyridine (ADHP) intermediates.[4]
Caption: C-H functionalization via an ADHP intermediate.
This "soft enolization" approach allows for the generation of a nucleophilic ADHP that can react with various electrophiles, enabling diversification at the benzylic-like position of the isobutyl group.
Spectroscopic Characterization
The structural elucidation of 4-Isobutylpyridine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 4-isobutylpyridine is expected to show characteristic signals for the aromatic protons on the pyridine ring and the protons of the isobutyl group. The aromatic protons will appear as two sets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The isobutyl group will exhibit a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the four carbons of the isobutyl group. The chemical shifts will be indicative of their electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum of 4-isobutylpyridine will display characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the alkyl group (below 3000 cm⁻¹).
-
C=C and C=N stretching vibrations of the pyridine ring (in the 1600-1400 cm⁻¹ region).
-
C-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum of 4-isobutylpyridine will show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern will be characteristic of the loss of alkyl fragments from the isobutyl side chain. A prominent peak is often observed at m/z = 92, corresponding to the loss of a propyl radical ([M-43]⁺), which represents the benzylic-like cleavage.
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[5][6] The inclusion of an isobutyl group can modulate the lipophilicity, metabolic stability, and binding interactions of a drug candidate.
While specific blockbuster drugs containing the 4-isobutylpyridine moiety are not widely publicized, its structural motif is of significant interest in the design of novel therapeutic agents across various disease areas, including:
-
CNS Disorders: The lipophilic nature of the isobutyl group can enhance blood-brain barrier penetration, making it a desirable feature for CNS-acting drugs.
-
Oncology: Pyridine derivatives are known to exhibit anticancer properties, and the 4-isobutylpyridine scaffold can be used to develop novel kinase inhibitors or other targeted therapies.[6]
-
Inflammatory Diseases: The anti-inflammatory potential of pyridine-containing compounds is well-documented.
The synthetic accessibility and the potential for diverse functionalization make 4-isobutylpyridine an attractive building block for generating compound libraries for high-throughput screening in drug discovery campaigns.
Safety and Handling
4-Isobutylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid and should be kept away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
4-Isobutylpyridine is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, particularly at the alkyl side chain, offers numerous possibilities for derivatization. The presence of the pyridine ring, a key pharmacophore, makes 4-isobutylpyridine a valuable building block for the design and synthesis of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the exploration of compounds like 4-isobutylpyridine will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
-
Dwivedi, A. R., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1165-1181. [Link]
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Kaur, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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Doan, B. (2022). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES (Master's thesis, York University). [Link]
- Dyachenko, V. D. (2004). Isovaleric Aldehyde in the Synthesis of 4-Isobutyl-Substituted Pyridine-2(1H)-thiones, 4H-Pyrans, and 1,3-Cyclohexadiene. Russian Journal of Organic Chemistry, 40(8), 1184-1188.
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NIST. (n.d.). 4-Isobutylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-isobutyl pyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-isobutylpyridine. Retrieved from [Link]
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